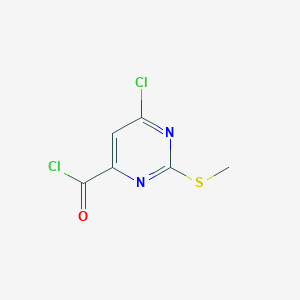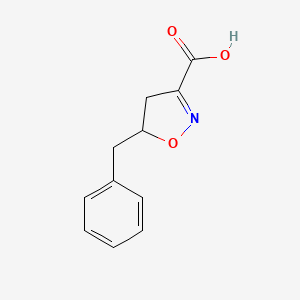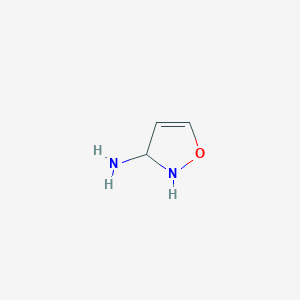
2,3-Dihydro-1,2-oxazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydroisoxazol-3-amine is a heterocyclic compound featuring a five-membered ring with one nitrogen and one oxygen atom. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydroisoxazol-3-amine typically involves the [3+2] cycloaddition reaction of nitrile oxides with alkenes or alkynes. One common method includes the reaction of acetylenic iminium salts with nitrones, resulting in the formation of iminium-functionalized 2,3-dihydroisoxazoles . The cycloadducts can then be converted into neutral compounds through hydrolysis or hydride reduction .
Industrial Production Methods: Industrial production of 2,3-Dihydroisoxazol-3-amine often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity . These methods focus on eco-friendly and efficient synthesis strategies to produce the compound in high yields.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydroisoxazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions include various substituted isoxazoles and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,3-Dihydroisoxazol-3-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-Dihydroisoxazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biological processes. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
4-Isoxazolines: These compounds share a similar structure but differ in the position of the nitrogen and oxygen atoms.
Isoxazoles: These are fully aromatic analogs of 2,3-Dihydroisoxazol-3-amine and exhibit different chemical properties.
Uniqueness: 2,3-Dihydroisoxazol-3-amine is unique due to its specific ring structure and the presence of an amine group, which imparts distinct reactivity and biological activity compared to its analogs .
Properties
CAS No. |
83880-38-0 |
|---|---|
Molecular Formula |
C3H6N2O |
Molecular Weight |
86.09 g/mol |
IUPAC Name |
2,3-dihydro-1,2-oxazol-3-amine |
InChI |
InChI=1S/C3H6N2O/c4-3-1-2-6-5-3/h1-3,5H,4H2 |
InChI Key |
AIXDDKMZEMATRG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CONC1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



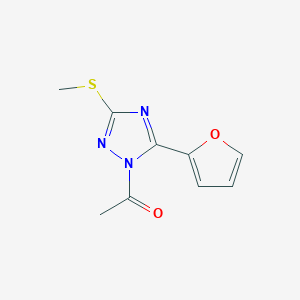
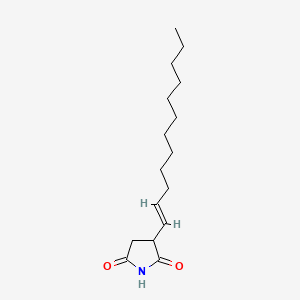
![4-(Benzo[d]oxazol-2-ylthio)butanoic acid](/img/structure/B12912876.png)
![3-(2,4-Difluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12912878.png)
![Isoxazole, 5-[(2,4-dibromophenoxy)methyl]-4,5-dihydro-3-phenyl-](/img/structure/B12912884.png)
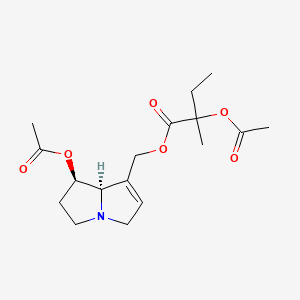

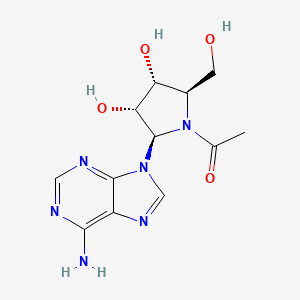
![6-(3,4-dimethoxyphenyl)-7-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B12912920.png)
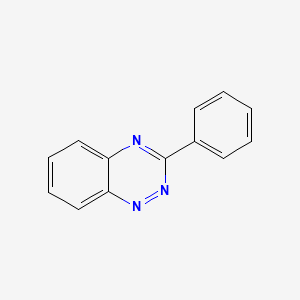
![3-Methylpyrido[3,2-e][1,2,4]triazine](/img/structure/B12912940.png)
